molecular formula C13H12FNO3S B6375139 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol CAS No. 1261918-69-7

3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6375139
CAS No.: 1261918-69-7
M. Wt: 281.30 g/mol
InChI Key: XOFBWVIKZLDXHI-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is a phenolic compound that has garnered attention for its potential applications in various scientific research areas. This compound is characterized by the presence of a fluorine atom and a methylsulfonylamino group attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable phenolic precursor, followed by the introduction of the methylsulfonylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The fluorine atom and methylsulfonylamino group can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used in the synthesis of novel fluoro derivatives and as a building block for complex organic molecules.

    Biology: Investigated for its biochemical effects, including anti-inflammatory and anti-bacterial properties.

    Medicine: Explored for its potential as an anti-cancer agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is not fully understood. it is believed to act by binding to specific receptors in the body, triggering a cascade of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, reduction of inflammation, and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a methylsulfonylamino group.

    3-Fluoro-5-(methylsulfonyl)phenol: Lacks the amino group, resulting in different chemical properties.

Uniqueness

3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of both the fluorine atom and the methylsulfonylamino group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-19(17,18)15-12-4-2-3-9(6-12)10-5-11(14)8-13(16)7-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFBWVIKZLDXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684557
Record name N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-69-7
Record name N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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